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Compound of Interest

Compound Name: 11-Bromo-1-undecanol

Cat. No.: B108197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
Bromo-1-undecanol, a bifunctional organic compound valuable in the synthesis of polymers,
self-assembled monolayers, and various specialized organic molecules. This document
presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along
with detailed, generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for 11-
Bromo-1-undecanol.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 11-Bromo-1-undecanol (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H HO-CHz-
~3.41 Triplet 2H Br-CHz-
~1.85 Quintet 2H Br-CH2-CHz-
~1.57 Quintet 2H HO-CH2-CHz-
~1.26-1.43 Multiplet 14H -(CH2)7-
Variable Singlet 1H -OH

Table 2: 3C NMR Spectroscopic Data for 11-Bromo-1-undecanol (Solvent: CDCIs)

Chemical Shift (8) ppm Assighment

~63.1 HO-CHz2-

~34.0 Br-CHa-

~32.8 Br-CHz2-CH:-

~32.8 HO-CH2-CHa-

~29.5 -(CH2)7- (multiple overlapping signals)
~28.8 -(CH2)7-

~28.2 -(CH2)7-

~25.7 -(CH2)7-

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 11-Bromo-1-undecanol
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Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~3330 Strong, Broad O-H Stretch Alcohol (-OH)
~2925 Strong C-H Stretch Alkane (-CH2)
~2855 Strong C-H Stretch Alkane (-CHz)
~1465 Medium C-H Bend Alkane (-CHz)
~1058 Strong C-O Stretch Primary Alcohol
~648 Medium C-Br Stretch Alkyl Bromide

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR

spectra for a compound such as 11-Bromo-1-undecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:
Weigh approximately 10-20 mg of 11-Bromo-1-undecanol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDClIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.
. IH NMR Spectroscopy Acquisition:
Instrument: A 400 MHz (or higher) NMR spectrometer.
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
Acquisition Parameters:

o Spectral Width: 16 ppm
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Number of Scans: 16-32

[e]

o

Relaxation Delay (d1): 1.0 s

[¢]

Acquisition Time (aq): ~4 s

[¢]

Pulse Angle: 30 degrees

e Processing:
o Apply a Fourier transform to the Free Induction Decay (FID).
o Phase correct the spectrum manually.
o Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
o Integrate the signals.
3. 3C NMR Spectroscopy Acquisition:
e Instrument: A 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.

e Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker
instruments).

¢ Acquisition Parameters:

[¢]

Spectral Width: 240 ppm

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay (d1): 2.0 s

o

Acquisition Time (aq): ~1's

[¢]

Pulse Angle: 30 degrees

e Processing:
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o Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
o Phase correct the spectrum.

o Calibrate the chemical shift scale to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft
tissue dampened with isopropanol, followed by a dry tissue.

e Place a small amount of solid 11-Bromo-1-undecanol onto the crystal to ensure full
coverage of the sampling area.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

2. IR Spectrum Acquisition (FT-IR):
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm*
o Number of Scans: 16-32
e Procedure:
o Record a background spectrum of the empty, clean ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance
spectrum.
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Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
structural assignment of 11-Bromo-1-undecanol.
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Caption: Workflow for Spectroscopic Analysis of 11-Bromo-1-undecanol.
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11-Bromo-1-undecanol Structure

Br-(CHz)10-CH2-OH

correlates with correlates with correlates with
}M(Evidence \ IR Evidence
1H NMR 15C NMR IR

- Triplet at ~3.64 ppm (HO-CH2)
- Triplet at ~3.41 ppm (Br-CHz)
- Multiplets for -(CHz2)o-

- Singlet for -OH

- Broad ~3330 cm~1 (O-H stretch)

- Strong ~2925, 2855 cm~1 (C-H stretch)
- Strong ~1058 cm~1 (C-O stretch)
- Medium ~648 cm~1 (C-Br stretch)

- Signal at ~63.1 ppm (HO-C)
- Signal at ~34.0 ppm (Br-C)
- Multiple signals for -(CH2)e-

Click to download full resolution via product page

Caption: Correlation of Spectroscopic Data to the Structure of 11-Bromo-1-undecanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 11-Bromo-1-undecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108197#spectroscopic-data-for-11-bromo-1-
undecanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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